Pgd3

Description

Structure

3D Structure

Properties

IUPAC Name |

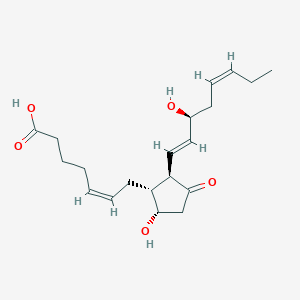

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOICLBSJIMQTA-WXGBOJPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71902-47-1 | |

| Record name | PGD3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71902-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROSTAGLANDIN D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895XE61E0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Substrate Preparation and Enzymatic Conversion

The enzymatic synthesis of PGD3 begins with icosapentaenoic acid (5,8,11,14,17-IPA), a ω-3 polyunsaturated fatty acid. IPA serves as the precursor for the 3-series prostaglandins, distinguishing this compound from the more common 2-series prostaglandins derived from arachidonic acid. In a seminal study, Whitaker et al. utilized sheep seminal vesicle microsomes to catalyze the conversion of IPA to prostaglandin H3 (PGH3), the immediate precursor of this compound. The reaction mixture included:

-

1 mM reduced glutathione to stabilize the enzymatic environment.

-

1.2 mM epinephrine to enhance microsomal activity.

PGH3 undergoes non-enzymatic degradation to this compound in aqueous solutions, a process accelerated in plasma. This spontaneous conversion accounts for approximately 30% of PGH3 breakdown in human platelet-rich plasma (PRP) within 1 minute.

Optimization of Reaction Conditions

Key parameters influencing yield include:

-

Temperature : 37°C for optimal enzyme activity.

-

Incubation time : 10–30 minutes for complete conversion.

-

Cofactors : Epinephrine enhances the peroxidase activity of cyclooxygenase (COX), increasing PGH3 production.

The enzymatic route offers high stereoselectivity but requires careful handling of labile intermediates.

Chemical Synthesis Approaches

Asymmetric Total Synthesis

Recent advances in asymmetric synthesis have enabled the construction of this compound’s complex structure, which includes a cyclopentane ring and three stereocenters. A review by Li et al. highlights two primary strategies:

Cyclopropanation-Ring Opening

Aldol Condensation

Semi-Synthesis from Natural Sources

This compound can be derived from PGH3, which is enzymatically synthesized from IPA. Semi-synthesis involves:

-

Isolation of PGH3 via silicic acid chromatography.

-

Non-enzymatic isomerization to this compound under mild alkaline conditions (pH 8.0–8.5).

Purification and Characterization Techniques

Chromatographic Purification

Purification of this compound from reaction mixtures typically involves:

Analytical Methods

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Storage | -20°C, desiccated |

| Stability | 6 months |

Molarity Calculations

| Mass (mg) | Volume (mL) | Concentration (mM) |

|---|---|---|

| 1 | 2.85 | 1 |

| 5 | 0.57 | 5 |

Chemical Reactions Analysis

Types of Reactions

Prostaglandin D3 undergoes various chemical reactions, including:

Oxidation: Prostaglandin D3 can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on the prostaglandin molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various prostaglandin derivatives with modified functional groups, which can exhibit different biological activities and therapeutic potentials .

Scientific Research Applications

Antithrombotic Properties

PGD3 has been identified as a potential antithrombotic agent. Research indicates that this compound can inhibit platelet aggregation, which is a crucial factor in thrombus formation. In studies involving human platelet-rich plasma (PRP), pretreatment with this compound resulted in increased cyclic AMP concentrations, leading to inhibited platelet aggregation. This suggests that this compound could be utilized in preventing thrombotic events, particularly in patients at risk for cardiovascular diseases .

Table 1: Effects of this compound on Platelet Aggregation

| Study | Method | Findings |

|---|---|---|

| Human PRP | This compound inhibits platelet aggregation by increasing cAMP levels. | |

| In vitro | This compound shows equipotent effects to PGD2 in reducing systemic blood pressure. |

Modulation of Inflammatory Responses

This compound plays a role in modulating inflammatory responses, particularly through its interaction with immune cells. It has been shown to influence the production of other prostaglandins and cytokines, which are pivotal in inflammation and immune regulation. For instance, vitamin D3 metabolites have been found to stimulate the production of prostaglandins, including this compound, within human fetal membranes and placenta, suggesting a paracrine role in modulating inflammatory processes during pregnancy .

Case Study: Vitamin D and Prostaglandin Production

In a study examining the effects of vitamin D metabolites on prostaglandin production, researchers observed that treatment with 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D led to increased levels of PGE2 and PGF2α in human placental cells. This indicates that vitamin D may enhance prostaglandin synthesis via pathways involving this compound, potentially influencing pregnancy outcomes .

Pain Management

Recent studies have indicated that prostaglandins play significant roles in pain perception and management. This compound's ability to modulate pain pathways makes it a candidate for therapeutic interventions in pain management. For instance, vitamin D supplementation has been linked to decreased levels of inflammatory prostaglandins, including this compound, suggesting that it may help alleviate pain associated with inflammatory conditions .

Table 2: Role of Prostaglandins in Pain Management

Potential Role in Cancer Prevention

Emerging evidence suggests that this compound may have a protective role against certain cancers by modulating the inflammatory environment and reducing levels of pro-carcinogenic prostaglandins like PGE2. A study indicated that women with higher vitamin D levels had significantly lower odds of developing breast cancer, potentially due to the interplay between vitamin D metabolites and prostaglandin synthesis .

Case Study: Vitamin D Levels and Breast Cancer Risk

A clinical trial involving women showed that those receiving higher doses of vitamin D experienced reduced levels of PGE2, which is associated with cancer progression. This highlights the potential for using vitamin D to influence this compound levels as part of cancer prevention strategies .

Mechanism of Action

Prostaglandin D3 exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that modulate various physiological processes, including platelet aggregation and neurotransmission. The molecular targets involved include G-protein-coupled receptors and downstream signaling molecules such as cyclic AMP (cAMP) and protein kinases .

Comparison with Similar Compounds

Structural Comparisons

| Compound | Precursor Fatty Acid | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| PGD3 | Eicosapentaenoic acid (EPA) | C${20}$H${30}$O$_5$ | 350.45 | 5 double bonds (5Z,13E,17Z configuration) |

| PGD2 | Arachidonic acid | C${20}$H${32}$O$_5$ | 352.47 | 4 double bonds (5Z,13E configuration) |

| PGE2 | Arachidonic acid | C${20}$H${32}$O$_5$ | 352.47 | Ketone group at C9; hydroxyl at C11 |

| PGI2 (Prostacyclin) | Arachidonic acid | C${20}$H${32}$O$_5$ | 352.47 | Bicyclic structure with ether linkage |

Key Observations :

Functional Comparisons

Key Observations :

- This compound vs. PGD2 : While both inhibit platelet aggregation, this compound’s enhanced potency may stem from structural differences affecting receptor binding or metabolic stability .

- This compound vs. PGI2 : Both exhibit strong antiplatelet effects, but PGI2 additionally promotes vasodilation via cAMP pathways .

- This compound vs. PGE2 : PGE2 is pro-inflammatory, contrasting with this compound’s role in vascular and platelet regulation .

Research Findings and Clinical Implications

- Inflammation : Unlike PGD2 (pro-inflammatory in asthma and allergies), this compound’s role in inflammatory pathways remains understudied .

Biological Activity

Prostaglandin D3 (PGD3) is a member of the prostaglandin family, which are lipid compounds derived from fatty acids that play crucial roles in various physiological processes. This compound is particularly interesting due to its potential biological activities, including anti-inflammatory effects and modulation of platelet aggregation. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Prostaglandin D3

This compound is synthesized from icosapentaenoic acid (EPA), an omega-3 fatty acid found in fish oils. Its formation occurs through enzymatic processes involving cyclooxygenase enzymes (COX). This compound exhibits unique properties compared to other prostaglandins, particularly in its effects on platelet function and inflammation.

1. Antithrombotic Effects

This compound has been shown to inhibit platelet aggregation, which is crucial for preventing thrombosis. Research indicates that this compound increases cyclic AMP (cAMP) levels in platelets, leading to reduced aggregation. A study demonstrated that the addition of PGH3 (a precursor to this compound) to human platelet-rich plasma resulted in increased cAMP and inhibition of aggregation, highlighting this compound's potential as an antithrombotic agent .

| Study | Findings |

|---|---|

| Isakson et al. (2014) | This compound formation from PGH3 increased cAMP in platelets, inhibiting aggregation. |

| Raz et al. (1977) | This compound showed significant inhibition of platelet aggregation in vitro. |

2. Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. It has been implicated in reducing inflammation in various models of disease. For instance, studies have indicated that this compound can downregulate the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), both of which are associated with inflammatory responses .

3. Role in Cancer Biology

Recent research has explored the role of this compound in cancer biology, particularly its influence on tumor microenvironments and cancer progression. In a clinical study involving women at risk for breast cancer, treatment with vitamin D3 was found to decrease PGE2 levels while increasing TGFβ2 levels, suggesting a potential interaction between vitamin D and prostaglandin pathways that may influence cancer risk .

Case Study 1: Platelet Function

A clinical trial investigated the effects of dietary supplementation with EPA on platelet function and prostaglandin synthesis. Participants consuming high EPA diets exhibited increased levels of this compound and decreased platelet aggregation compared to those on standard diets.

Case Study 2: Inflammation and Cancer

In a cohort study involving breast cancer patients, researchers found that higher levels of vitamin D correlated with lower levels of PGE2 and COX-2 expression in breast tissue. This suggests that modulating prostaglandin pathways through dietary or pharmacological means may have implications for cancer prevention strategies .

Research Findings

Recent findings continue to elucidate the biological activity of this compound:

- Inhibition of PGE2 Synthesis : Studies show that this compound can inhibit PGE2 synthesis in osteoblast-like cells, indicating a regulatory role in bone metabolism .

- Effects on Alkaline Phosphatase : Research indicates that PGs can induce alkaline phosphatase activity in osteoblastic cells, linking this compound to bone health and metabolism .

Q & A

Q. What are the common synthetic routes for Prostaglandin D3 in laboratory settings?

PGD3 is synthesized via oxidation of eicosapentaenoic acid (EPA) using oxidizing agents like lipoxygenases or cyclooxygenases (COX). The process involves hydroperoxide formation followed by reduction to yield the final structure. Catalysts such as hematin or transition metals are often employed under controlled pH and temperature conditions (e.g., 37°C, neutral pH). Industrial methods optimize these routes using continuous flow reactors for higher purity and yield .

Q. What are the primary biological functions of Prostaglandin D3?

this compound acts as a potent inhibitor of ADP-induced human platelet aggregation, making it relevant for thrombosis research. It also modulates autonomic neurotransmission and influences cellular signaling pathways, including gene expression and metabolic flux. Its effects are mediated through interactions with prostaglandin receptors (e.g., DP1/DP2) and enzymes in the COX pathway .

Q. How does Prostaglandin D3 differ structurally from other prostaglandins like PGD2 or PGE2?

this compound shares a core cyclopentane ring with other prostaglandins but differs in side-chain unsaturation and functional groups. For example, this compound has three double bonds in its hydrocarbon chains, compared to two in PGD2. These structural variations influence receptor binding affinity and biological activity, such as its enhanced antiplatelet potency compared to PGD2 .

Advanced Research Questions

Q. What experimental challenges arise when studying Prostaglandin D3’s metabolic pathways?

Key challenges include tracking short-lived intermediates (e.g., peroxides) and distinguishing this compound-specific metabolites from those of other COX-derived prostaglandins. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope labeling are recommended to improve specificity. Studies must also account for species-specific enzyme expression (e.g., COX-1 vs. COX-2 dominance) .

Q. How can researchers resolve contradictions in reported dosage effects of this compound in animal models?

Contradictions often stem from variations in administration routes (e.g., intravenous vs. intraperitoneal), species differences in receptor expression, or interactions with co-administered drugs. To address this, researchers should standardize protocols using guidelines from the NIH (e.g., reporting animal sex, age, and genetic background) and include dose-response curves with thresholds for toxicity. Replication across independent labs is critical .

Q. What methodological considerations are essential for replicating studies on this compound’s subcellular localization?

Studies require precise subcellular fractionation techniques (e.g., differential centrifugation) combined with immunofluorescence or organelle-specific markers. Post-translational modifications (e.g., phosphorylation) that influence localization must be characterized using phosphoproteomics. Researchers should also validate antibody specificity for this compound to avoid cross-reactivity with structurally similar prostaglandins .

Q. How does Prostaglandin D3’s potency compare to PGD2 in physiological systems?

this compound is 3–5 times more potent than PGD2 in inhibiting human platelet aggregation. However, in rat models, both show similar efficacy in reducing systemic blood pressure. These differences highlight the need for tissue- and species-specific assays. Competitive binding studies using radiolabeled ligands (e.g., [³H]-PGD3) can clarify receptor affinity variations .

Q. What strategies optimize this compound stability during in vitro experiments?

this compound degrades rapidly under light, heat, or oxidative conditions. Storage at −80°C in ethanol or dimethyl sulfoxide (DMSO) with antioxidants (e.g., butylated hydroxytoluene) is recommended. For cell-based assays, use serum-free media to minimize protein binding, and measure degradation kinetics via high-performance liquid chromatography (HPLC) .

Methodological Guidelines

- Data Reprodubility : Follow NIH preclinical checklists for animal studies, including detailed reporting of sample size, blinding, and randomization .

- Comparative Studies : Use isogenic cell lines or CRISPR-edited models to isolate this compound-specific effects from background prostaglandin signaling .

- Ethical Compliance : For human platelet studies, obtain informed consent and adhere to institutional biosafety protocols for handling blood products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.